5-Tridecanone
Overview
Description
5-Tridecanone: is an organic compound with the molecular formula C₁₃H₂₆O . It is a ketone, specifically a tridecanone, where the carbonyl group is located at the fifth carbon of the tridecane chain. This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Tridecanone can be synthesized through several methods. One common method involves the reaction of tridecanoyl chloride with phenol in the presence of a catalyst such as aluminium chloride . This reaction typically occurs in a solvent like benzene and requires heating on a water bath for about 2 hours .
Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of tridecane using oxidizing agents such as potassium dichromate in the presence of sulfuric acid . This method is efficient for large-scale production and ensures high yields of the desired ketone .
Chemical Reactions Analysis
Types of Reactions: 5-Tridecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Tridecanoic acid.
Reduction: 5-Tridecanol.
Substitution: Various substituted tridecanones depending on the nucleophile used.
Scientific Research Applications
5-Tridecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as a pheromone or signaling molecule in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism by which 5-Tridecanone exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, interacting with specific receptors on the surface of cells. This interaction can trigger a cascade of biochemical reactions, leading to various physiological responses. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-Tridecanone: Similar in structure but with the carbonyl group at the second carbon.
Tridecane: The parent hydrocarbon without the carbonyl group.
5-Tetradecanone: Similar structure with an additional carbon in the chain.
Uniqueness: 5-Tridecanone is unique due to its specific position of the carbonyl group, which imparts distinct chemical and physical properties. This positional isomerism can significantly influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
tridecan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTJSLKBPLOIOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952934 | |
Record name | Tridecan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 16-17 deg C; [Alfa Aesar MSDS] | |
Record name | 5-Tridecanone | |
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CAS No. |
30692-16-1, 57702-05-3 | |
Record name | 5-Tridecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30692-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Tridecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030692161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057702053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Tridecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158430 | |
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Record name | Tridecan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-TRIDECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGA9IM4WZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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